molecular formula C22H16ClN5O3S B2496103 7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-24-1

7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2496103
CAS No.: 904578-24-1
M. Wt: 465.91
InChI Key: AAEBDTFRJJEIJL-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by:

  • A triazolo[1,5-a]quinazoline core, which combines a triazole ring fused with a quinazoline system.
  • Substituents:
    • A 7-chloro group on the quinazoline moiety.
    • A phenylsulfonyl group at position 3.
    • A 4-methoxyphenylamine group at position 4.

Molecular Formula: C₂₄H₁₇ClN₆O₃S
Molecular Weight: ~529.0 g/mol (calculated based on analogous structures).

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-31-16-10-8-15(9-11-16)24-20-18-13-14(23)7-12-19(18)28-21(25-20)22(26-27-28)32(29,30)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEBDTFRJJEIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that belongs to the class of triazoloquinazolines. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its complex structure includes a chloro group, a methoxyphenyl substituent, and a phenylsulfonyl group, which are believed to contribute to its pharmacological properties.

  • Molecular Formula : C22H16ClN5O3S
  • Molecular Weight : 465.91 g/mol
  • IUPAC Name : this compound

The mechanism of action of this compound is primarily linked to its ability to interact with specific biological targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The presence of the triazole and quinazoline moieties plays a crucial role in these interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In studies assessing cytotoxicity against HCT-116 and HepG2 cell lines, related triazoloquinazoline derivatives showed IC50 values ranging from 2.44 to 9.43 µM, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound 16HCT-1162.44
Compound 16HepG26.29

These findings suggest that the structural modifications in triazoloquinazolines can influence their cytotoxic potency.

DNA Intercalation

The compound's ability to intercalate into DNA has been explored as a mechanism for its anticancer effects. The intercalation disrupts DNA replication and transcription processes, leading to cell death. For example:

  • Intercalation Activity : A related compound demonstrated an intercalation activity with an IC50 value of 10.25 µM against DNA .

Structure-Activity Relationship (SAR)

The biological activity of triazoloquinazolines can be significantly influenced by their structural features. Variations in substituents can alter lipophilicity and binding affinity:

Compound NameStructural FeaturesUnique Properties
7-fluoro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,4]triazolo[4,3-a]quinazolin-5-amineFluorine substitutionEnhanced lipophilicity
N-(4-bromobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amineBromine substitutionPotentially different reactivity

These variations highlight the importance of specific functional groups in enhancing biological activity.

Study on Quinazoline Derivatives

A study synthesized several quinazoline derivatives and assessed their biological activities. Among the tested compounds, those with specific substitutions exhibited notable cytotoxicity against various cancer cell lines . The findings emphasized the role of substituents in modulating activity and highlighted potential pathways for further development.

Antioxidant Properties

In addition to anticancer properties, some derivatives have shown antioxidant activities. For instance:

  • Antioxidant Evaluation : Studies indicated that compounds with hydroxyl groups demonstrated enhanced antioxidant properties compared to their methoxy counterparts . This suggests that further modifications could lead to compounds with dual therapeutic effects.

Scientific Research Applications

The biological activities of 7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been the subject of various studies:

Anticancer Properties

Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For example:

  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
  • Case Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies:

  • Antibacterial and Antifungal Effects : Preliminary studies indicate that similar compounds exhibit activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated low MIC values against these pathogens, indicating strong antimicrobial potential.

Research Applications

The compound has several scientific research applications:

  • Medicinal Chemistry : Used as a lead compound for developing new anticancer or antimicrobial agents.
  • Chemical Biology : Investigated for its interactions with specific molecular targets such as enzymes or receptors.
  • Material Science : Explored for potential applications in developing new materials or catalysts due to its unique structural properties.

Comparison with Similar Compounds

Variations in the N-Substituent (Position 5)

The 5-amine group is a critical site for modulating activity. Key analogs include:

Compound Name N-Substituent Molecular Formula Key Properties/Activity Reference
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine 4-isopropylphenyl C₂₄H₂₀ClN₅O₂S Higher lipophilicity (logP ~4.2)
7-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazoloquinazolin-5-amine 3,4-dimethoxyphenethyl C₂₆H₂₄ClN₅O₂ Enhanced blood-brain barrier penetration
7-Chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine 4-ethylphenyl C₂₃H₁₉ClN₆O₂S Moderate cytotoxicity (IC₅₀ = 8.2 µM)
3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazoloquinazolin-5-amine 4-methoxyphenyl C₂₃H₁₆Cl₂N₆O₃S Improved solubility (logS = -4.1)

Key Observations :

  • The 4-methoxyphenyl group (target compound) balances solubility and activity, whereas bulkier groups like 4-isopropylphenyl increase lipophilicity but reduce bioavailability.
  • Phenethyl substituents (e.g., 3,4-dimethoxyphenethyl) enhance CNS targeting due to improved membrane permeability.

Variations in the Sulfonyl Group (Position 3)

The sulfonyl group influences electronic properties and binding affinity:

Compound Name Sulfonyl Group Molecular Formula Activity Notes Reference
7-Chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine Phenylsulfonyl C₂₄H₁₇ClN₆O₃S Moderate 5-HT₆ receptor antagonism
3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazoloquinazolin-5-amine 4-Chlorophenylsulfonyl C₂₃H₁₆Cl₂N₆O₃S Enhanced kinase inhibition (IC₅₀ = 0.3 µM)
7-Chloro-3-(3-methylphenyl)sulfonyl-N-(4-methoxyphenyl)triazoloquinazolin-5-amine 3-Methylphenylsulfonyl C₂₅H₁₉ClN₆O₃S Reduced metabolic stability

Key Observations :

  • 4-Chlorophenylsulfonyl derivatives show stronger kinase inhibition due to increased electron-withdrawing effects.
  • Phenylsulfonyl (target compound) is a common scaffold in serotonin receptor antagonists.

Core Modifications: Triazoloquinazoline vs. Related Scaffolds

Comparisons with structurally similar heterocycles:

Compound Class Example Structure Key Differences Bioactivity Reference
Triazolo[1,5-a]pyrimidines Thieno[2,3-e]triazolo[1,5-a]pyrimidines Fused thiophene ring Potent anticancer activity (GP < 50% at 10⁻⁵ M)
Triazolo[4,3-c]quinazolines 6-Cinnamoyl-3-methyltriazolo[4,3-c]quinazolin-5-one Different triazole-quinazoline fusion Antitubercular activity (MIC = 2 µg/mL)
Imidazo[1,5-a]quinazolines 3a-(4-Chlorophenyl)-1-thioxo-imidazoquinazolinone Imidazole instead of triazole DFT-confirmed tautomerism

Key Observations :

  • Thieno-fused triazolopyrimidines exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines.
  • The triazolo[1,5-a]quinazoline core (target compound) offers a balance of synthetic accessibility and target selectivity.

Pharmacological Highlights

  • Anticancer Activity : The 4-chlorophenylsulfonyl analog shows IC₅₀ = 0.3 µM against EGFR kinase.
  • CNS Activity : Phenethyl-substituted derivatives (e.g., C680-0970) are prioritized for neurodegenerative disease research.
  • 5-HT₆ Antagonism : Phenylsulfonyl derivatives (target compound) exhibit moderate binding (Kᵢ = 120 nM).

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common method involves the reaction of methyl anthranilate with thiourea derivatives under basic conditions. For instance, 2-amino-4-aryl-6-arylnicotinamide intermediates react with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF) to form pyrido[2,3-d]pyrimidinones, which are subsequently functionalized. Microwave irradiation (10 W, 155°C) significantly improves reaction efficiency, reducing time from hours to minutes while maintaining yields of 74–95%.

Oxidative Cyclization with Halogenating Agents

Alternative routes employ oxidative cyclization using bromine (Br₂) in glacial acetic acid. For example, hydrazones derived from 4-bromophenyl precursors undergo cyclization at room temperature to yield triazoloquinazoline intermediates. This method avoids high temperatures, preserving sensitive functional groups such as methoxy and chloro substituents.

Introduction of the Benzenesulfonyl Group

Sulfonylation is critical for introducing the phenylsulfonyl moiety at the 3-position of the triazoloquinazoline core.

Sulfonylation with Benzenesulfonyl Chloride

The benzenesulfonyl group is introduced via reaction with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Pyridine or triethylamine (TEA) is added to scavenge HCl, preventing protonation of the quinazoline nitrogen. Optimal conditions involve stoichiometric ratios (1:1.2) at 0–5°C, followed by gradual warming to room temperature. Yields range from 65–80%, depending on the solvent and base.

Alternative Sulfonylating Agents

Recent studies explore eco-friendly sulfonylating agents such as polymer-supported sulfonyl chlorides, which simplify purification and reduce waste. These methods align with green chemistry principles, though yields remain slightly lower (55–70%) compared to traditional approaches.

Methoxylation and Chlorination Steps

Functionalization at the 7- and 5-positions requires precise control to avoid overhalogenation or demethylation.

Methoxylation via Nucleophilic Aromatic Substitution

The 4-methoxyphenyl group is introduced using Suzuki-Miyaura cross-coupling. A Pd(PPh₃)₄ catalyst facilitates the reaction between 4-bromophenyltriazoloquinazoline and 4-methoxyphenylboronic acid in a mixture of 1,4-dioxane and aqueous Na₂CO₃. Microwave-assisted conditions (100°C, 15 min) achieve yields of 60–75%, outperforming conventional heating (48 h, 50–65%).

Chlorination Strategies

Chlorine is introduced at the 7-position using N-chlorosuccinimide (NCS) in dimethyl sulfoxide (DMSO) at 80°C. Selectivity is ensured by protecting the amine group with a tert-butyloxycarbonyl (Boc) moiety prior to chlorination. Deprotection with trifluoroacetic acid (TFA) restores the free amine, yielding the final product with >90% purity.

Optimization and Green Chemistry Approaches

Modern synthetic protocols emphasize sustainability and efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as cyclization and cross-coupling. For example, spiro[cyclohexane-1,2′-triazoloquinazoline] derivatives are synthesized in 8 minutes at 200°C using CuCl₂ as a catalyst, compared to 24 hours under conventional reflux.

Solvent-Free and Recyclable Catalysts

Solvent-free conditions and immobilized catalysts (e.g., silica-supported Pd nanoparticles) reduce environmental impact. These methods achieve comparable yields (70–85%) while minimizing hazardous waste.

Characterization and Analytical Techniques

Rigorous characterization ensures structural fidelity and purity.

Spectroscopic Analysis

  • IR Spectroscopy : Key bands include ν(N–H) at 3300–3400 cm⁻¹, ν(C=O) at 1670–1690 cm⁻¹, and ν(SO₂) at 1150–1180 cm⁻¹.
  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.4 ppm, with methoxy groups at δ 3.8–3.9 ppm.

Chromatographic and Mass Spectrometric Data

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%). Mass spectrometry (ESI-MS) reveals molecular ion peaks at m/z 507.1 [M+H]⁺, consistent with the molecular formula C₂₄H₁₈ClN₅O₃S.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Store in airtight containers away from heat sources (≥25°C) to prevent decomposition .
  • Emergency Procedures : In case of accidental exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if needed .

Q. What synthetic strategies are effective for preparing triazoloquinazoline derivatives like this compound?

  • Methodology :

  • Core Synthesis : Start with anthranilic acid derivatives to form the quinazoline scaffold. Introduce the triazole ring via cyclization using hydrazine derivatives .
  • Substituent Incorporation :
  • The sulfonyl group is added via nucleophilic substitution with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • The 4-methoxyphenylamine moiety is introduced via Buchwald-Hartwig coupling using palladium catalysts .
  • Optimization : Yields >80% are achievable with strict temperature control (70–80°C) and inert atmospheres (N₂ or Ar) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, sulfonyl group via downfield aromatic protons) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 505.08) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.4%, H: 3.8%, N: 16.3%) .

Advanced Research Questions

Q. How do structural modifications to the triazoloquinazoline core influence biological activity, and what computational tools predict these effects?

  • Methodology :

  • SAR Studies : Compare analogs with varying substituents (Table 1).
Substituent PositionFunctional GroupObserved Activity
3-positionPhenylsulfonylEnhanced kinase inhibition
7-positionChlorineImproved metabolic stability
5-amine4-MethoxyphenylIncreased solubility
  • Computational Modeling :
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase).
  • QSAR Models : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. What crystallographic techniques resolve the 3D structure of this compound, and how do intermolecular interactions affect its solid-state properties?

  • Methodology :

  • X-Ray Diffraction :
  • Grow single crystals via slow evaporation in ethanol/water (4:1).
  • Resolve planar triazoloquinazoline core (RMSD <0.01 Å) and dihedral angles (e.g., 59.3° between phenylsulfonyl and quinazoline planes) .
  • Intermolecular Analysis :
  • Hydrogen bonding (N–H···O, ~2.8 Å) stabilizes dimer formation .
  • π-π stacking (3.5–4.0 Å) between aromatic rings influences solubility .

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodology :

  • Biodegradation Assays :
  • Use OECD 301F (aqueous aerobic degradation) with activated sludge. Monitor via HPLC for parent compound depletion .
  • Ecotoxicity Testing :
  • Daphnia magna Acute Toxicity : 48-hour LC₅₀ determination in freshwater .
  • Soil Adsorption Studies :
  • Measure log Kₒc values using batch equilibrium methods (e.g., OECD 106) .

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